molecular formula C₃₅H₃₅F₃O₈S B1139798 Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside CAS No. 182760-13-0

Benzyl 2,3,6-Tri-O-benzyl-4-O-trifluoromethanesulfonyl-beta-D-galactopyranoside

Cat. No. B1139798
M. Wt: 672.71
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds involves regioselective ring-opening reactions, glycosylation steps, and protective group strategies. For instance, metal trifluoromethanesulfonate-catalyzed regioselective borane-reductive ring opening of benzylidene acetals provides a concise synthesis method for related compounds, highlighting the importance of catalyst selection in achieving high yields and selectivity (Wang et al., 2002).

Molecular Structure Analysis

Molecular structure analysis often relies on NMR spectroscopy and X-ray diffraction methods to elucidate the configuration and conformation of synthesized compounds. For example, the crystal structure and conformation analysis of a related galactopyranoside compound were determined using X-ray diffraction, revealing insights into the spatial arrangement of atoms and the stereochemistry at new chiral centers (Krajewski et al., 1985).

Chemical Reactions and Properties

The compound’s reactivity is central to its utility in synthesizing more complex molecules. It can undergo glycosylation reactions, where it acts as a glycosyl donor or acceptor to form glycosidic bonds, facilitating the synthesis of disaccharides, trisaccharides, and larger oligosaccharides. The choice of protecting groups and reaction conditions is critical for achieving high yields and desired selectivity. For example, the use of bromodimethylsulfonium bromide as a catalyst in synthesis reactions highlights the role of catalysts in enhancing reaction efficiency and selectivity (Ding et al., 2012).

Scientific Research Applications

Glycosylation Studies

In the realm of synthetic organic chemistry, this compound is instrumental in studying transesterification during glycosylation, a reaction promoted by silver trifluoromethanesulfonate. Researchers have explored its utility in forming glycosidic bonds under various conditions, shedding light on the mechanisms and efficiencies of these crucial reactions in oligosaccharide synthesis (Ziegler, Kováč, & Glaudemans, 1990).

Synthesis of Complex Oligosaccharides

The compound has been used in the efficient synthesis of complex oligosaccharides, such as galabiosyl donors, from penta-O-acetyl-beta-D-galactopyranose. This process highlights its role in the construction of oligosaccharides containing galactose units, which are crucial for studying biological processes and developing glycoconjugate vaccines and therapeutics (Ohlsson & Magnusson, 2000).

Oligosaccharide Chain Extension

It also plays a critical role in enabling chain extension at O-4 of internal beta-D-galactopyranosyl residues in oligosaccharides. This capability is essential for constructing more complex saccharide structures that mimic natural oligosaccharides found in glycoproteins and other biomolecules (Kováč & Taylor, 1987).

One-Pot Synthesis Methods

Researchers have also developed one-pot synthesis methods for Lewis X oligosaccharide derivatives using this compound, demonstrating its utility in streamlining the synthesis of biologically important carbohydrates. Such methods are valuable for generating oligosaccharides efficiently, which are used in various biological and medical research applications (Yoshida, Kiyoi, Tsukida, & Kondo, 1998).

properties

IUPAC Name

[(2R,3S,4R,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-yl] trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35F3O8S/c36-35(37,38)47(39,40)46-31-30(25-41-21-26-13-5-1-6-14-26)45-34(44-24-29-19-11-4-12-20-29)33(43-23-28-17-9-3-10-18-28)32(31)42-22-27-15-7-2-8-16-27/h1-20,30-34H,21-25H2/t30-,31+,32+,33-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAHKHYZOOLOLW-BWNLSPMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H35F3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201120580
Record name β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

672.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71313916

CAS RN

182760-13-0
Record name β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=182760-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Galactopyranoside, phenylmethyl 2,3,6-tris-O-(phenylmethyl)-, trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201120580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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